C–X Bond Dissociation Energy Comparison
The carbon–iodine bond in the 6-iodomethyl substituent has a bond dissociation energy of 238 kJ/mol, compared to 276 kJ/mol for C–Br and 338 kJ/mol for C–Cl [1]. This represents a 38 kJ/mol (13.8%) weaker bond versus the bromo analog and a 100 kJ/mol (29.6%) weaker bond versus the chloro analog. In the context of the 1,3-oxazinan-2-one scaffold, this lower bond energy translates directly into superior iodide leaving-group ability, enabling faster SN2 displacement kinetics and allowing the iodo compound to participate in Finkelstein-type halide exchange reactions that are thermodynamically unfavorable for the bromo and chloro congeners [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (kJ/mol) |
|---|---|
| Target Compound Data | 238 kJ/mol (C–I) |
| Comparator Or Baseline | 6-Bromomethyl analog: 276 kJ/mol (C–Br); 6-Chloromethyl analog: 338 kJ/mol (C–Cl) |
| Quantified Difference | Δ = 38 kJ/mol weaker vs. Br; Δ = 100 kJ/mol weaker vs. Cl |
| Conditions | Standard gas-phase bond dissociation enthalpies for alkyl halides; applicable to primary halomethyl groups. |
Why This Matters
Procurement of the iodo derivative rather than the bromo or chloro analog provides a leaving group with approximately 10–100× greater SN2 reactivity, enabling faster reaction times and higher conversion in nucleophilic substitution steps.
- [1] Gauthmath. Bond enthalpies: C-Cl 338 kJ/mol, C-Br 276 kJ/mol, C-I 238 kJ/mol. https://www.gauthmath.com/solution/1817539719184503 (accessed 2026-05-03). View Source
- [2] Chem LibreTexts. 8.02 Relative Reactivity of Halide Leaving Groups: iodide > bromide > chloride. https://chem.libretexts.org/Courses/Siena_Heights_University/Testing/08:_Chapter_8_Nucleophilic_Substitution/8.02_Relative_Reactivity_of_Halide_Leaving_Groups (accessed 2026-05-03). View Source
